N,N'-Bis(acryloyl)cystamine

Description

The exact mass of the compound N,N'-Bisacrylylcystamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 328582. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

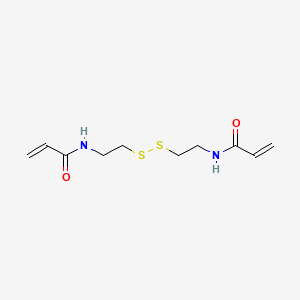

IUPAC Name |

N-[2-[2-(prop-2-enoylamino)ethyldisulfanyl]ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S2/c1-3-9(13)11-5-7-15-16-8-6-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVKJGIZQFBFGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCSSCCNC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209832 |

Source

|

| Record name | N,N'-Bisacrylylcystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | N,N'-Bisacrylylcystamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15760 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

60984-57-8 |

Source

|

| Record name | N,N′-Bis(acryloyl)cystamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60984-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bisacrylylcystamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060984578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60984-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bisacrylylcystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(dithiodi-2,1-ethanediyl)bis(acrylamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Bis(acryloyl)cystamine (BAC) for Researchers, Scientists, and Drug Development Professionals

Introduction: N,N'-Bis(acryloyl)cystamine, commonly abbreviated as BAC, is a functionalized disulfide-containing molecule that serves as a crucial crosslinking agent in the development of redox-responsive biomaterials.[1][2] Its unique chemical structure, featuring two acryloyl groups and a central disulfide bond, allows for the formation of polymer networks that can be selectively degraded under reducing conditions, mimicking the intracellular environment. This property has positioned BAC as a key component in the design of sophisticated drug delivery systems, particularly for targeted cancer therapy.[3]

Core Properties and Specifications

This compound is a white to off-white crystalline powder.[4][5] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 60984-57-8 | [1][6] |

| Molecular Formula | C₁₀H₁₆N₂O₂S₂ | [1][6] |

| Molecular Weight | 260.38 g/mol | [1][6] |

| Melting Point | 121-125 °C | [4] |

| Solubility | Slightly soluble in water; Soluble in acetic acid (up to 50 mg/mL) | [1][4][5][7] |

| IUPAC Name | N-[2-[2-(prop-2-enoylamino)ethyldisulfanyl]ethyl]prop-2-enamide | [8] |

| Synonyms | BAC, Bis(2-acrylamidoethyl) disulfide, 2,2′-(Bisacrylamino)diethyl disulfide | [1][9][10] |

Synthesis of this compound

The synthesis of this compound typically involves the acylation of cystamine with acryloyl chloride.[4] This reaction forms amide bonds between the amine groups of cystamine and the carbonyl groups of acryloyl chloride. A general synthetic approach is performed in an organic solvent.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Cystamine dihydrochloride

-

Acryloyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Cystamine Free Base: Cystamine dihydrochloride is neutralized to its free base form. Dissolve cystamine dihydrochloride in water and add a stoichiometric amount of a base like sodium hydroxide. Extract the resulting aqueous solution with an organic solvent such as dichloromethane. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain cystamine free base.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cystamine free base and triethylamine (approximately 2.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Acryloyl Chloride: Slowly add a solution of acryloyl chloride (approximately 2.1 equivalents) in anhydrous dichloromethane to the stirred cystamine solution via the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Work-up:

-

Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a white solid.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its structure and purity.

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

| ¹H NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| ~6.3 (dd) | Vinyl proton (trans to C=O) | |

| ~6.1 (dd) | Vinyl proton (geminal) | |

| ~5.6 (dd) | Vinyl proton (cis to C=O) | |

| ~3.6 (q) | -CH₂-NH- | |

| ~2.9 (t) | -S-CH₂- | |

| ~7.0 (br s) | -NH- |

| ¹³C NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (amide) | |

| ~131 | =CH (vinyl) | |

| ~126 | =CH₂ (vinyl) | |

| ~39 | -CH₂-NH- | |

| ~38 | -S-CH₂- |

| FT-IR (KBr Pellet) | Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretching (amide) | |

| ~3080 | =C-H stretching (vinyl) | |

| ~1655 | C=O stretching (Amide I) | |

| ~1625 | C=C stretching (vinyl) | |

| ~1540 | N-H bending (Amide II) | |

| ~980 | =C-H bending (vinyl) |

Note: The exact chemical shifts and wavenumbers may vary slightly depending on the solvent and instrument used.

Application in Redox-Responsive Drug Delivery

The core utility of this compound in drug delivery lies in its ability to form hydrogels that are stable under normal physiological conditions but degrade in the presence of high concentrations of reducing agents like glutathione (GSH).[11] The intracellular environment of tumor cells has a significantly higher GSH concentration (2-10 mM) compared to the extracellular space (~2 µM), providing a trigger for targeted drug release.[12]

Glutathione-Mediated Degradation

The disulfide bond in BAC is susceptible to cleavage by thiols through a thiol-disulfide exchange reaction.[11] Glutathione, a tripeptide with a free thiol group, attacks the disulfide bond, leading to the formation of a mixed disulfide and the release of a free thiol. A second glutathione molecule can then react with the mixed disulfide to regenerate the original thiol and produce oxidized glutathione (GSSG). This process ultimately leads to the cleavage of the crosslinks in the hydrogel, causing its degradation and the release of the encapsulated drug.

References

- 1. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 60984-57-8 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. This compound | C10H16N2O2S2 | CID 100602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 60984-57-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. N,N′-ビス(アクリロイル)シスタミン - 2,2′-(ビスアクリルアミノ)ジエチルジスルフィド [sigmaaldrich.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Emerging Mechanisms of Glutathione-dependent Chemistry in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

N,N'-Bis(acryloyl)cystamine: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

N,N'-Bis(acryloyl)cystamine (BAC) is a versatile chemical compound that has garnered significant interest in various scientific fields, particularly in biochemistry, materials science, and drug delivery. Its unique structure, featuring a reducible disulfide bond at its core and reactive acryloyl groups at its termini, makes it an invaluable tool for creating stimuli-responsive materials. This technical guide provides an in-depth overview of the core chemical properties of BAC, detailed experimental protocols, and visualizations of its mechanism of action.

Core Chemical Properties

This compound is a white to off-white crystalline powder.[1][2][3] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆N₂O₂S₂ | [4][5] |

| Molecular Weight | 260.37 - 260.38 g/mol | [4][5][6] |

| Melting Point | 121-125 °C | [2][3] |

| Boiling Point (Predicted) | 538.0 ± 50.0 °C | [2][3] |

| Density (Predicted) | 1.164 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in acetic acid. Slightly soluble in water. | [2][3][4][6] |

| pKa (Predicted) | 13.98 ± 0.46 | [2][3] |

| Appearance | White to off-white solid/powder | [2][3][7] |

| Storage Temperature | -20°C | [2][3] |

Reactivity and Stability

The most defining feature of this compound is the presence of a disulfide bond (-S-S-) within its structure.[8] This bond is susceptible to cleavage by reducing agents, a property that is central to its functionality as a reversible cross-linker.[8] Common reducing agents used to break this bond include dithiothreitol (DTT) and glutathione (GSH).[9][10] This redox-responsive behavior allows for the controlled degradation of materials cross-linked with BAC.[8] The molecule is generally stable under standard conditions but is incompatible with strong oxidizing agents.[2][3][4] Hazardous polymerization may occur under certain conditions.[11]

The acryloyl groups at both ends of the molecule are reactive towards free radicals, enabling BAC to participate in polymerization reactions. This allows for its incorporation into polymer networks, most notably polyacrylamide gels.[3][4][8]

Mechanism of Reductive Degradation

The key functionality of BAC in responsive materials is its ability to be cleaved by reducing agents. This process breaks the cross-links within a polymer network, leading to the dissolution or degradation of the material. This mechanism is particularly relevant in biological systems where higher concentrations of reducing agents like glutathione are found, such as within cancer cells.[12]

Caption: Reductive cleavage of the disulfide bond in BAC.

Experimental Protocols

Synthesis of this compound-based Nanohydrogels

This protocol describes a general method for the synthesis of reduction-sensitive nanohydrogels using BAC as both a monomer and a cross-linker via distillation-precipitation polymerization.[13][14]

Materials:

-

This compound (BAC)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Anhydrous ethanol

Procedure:

-

Dissolve 75 mg (0.29 mmol) of this compound and 11 mg (0.067 mmol) of AIBN in 40 mL of anhydrous ethanol in a round-bottom flask.

-

Agitate the mixture using ultrasonic agitation for 10 minutes to ensure complete dissolution.

-

Heat the reaction mixture to 83°C in a water bath.

-

Maintain this temperature for 30 minutes.

-

Continue the reaction until approximately 18 mL of ethanol has been distilled from the reaction mixture.

-

The resulting suspension contains the this compound nanohydrogels.

Caption: Workflow for nanohydrogel synthesis.

Reductive Degradation Assay of BAC-crosslinked Hydrogels

This protocol outlines a method to monitor the reductive degradation of hydrogels cross-linked with this compound.

Materials:

-

Lyophilized BAC-crosslinked nanohydrogels

-

Phosphate buffer solution (PBS, pH 7.4)

-

Reducing agent (e.g., Glutathione (GSH) or Dithiothreitol (DTT), 10 mM)

-

Shaking incubator

-

UV-visible spectrophotometer

Procedure:

-

Disperse 4 mg of lyophilized nanohydrogels in 10 mL of PBS (pH 7.4).

-

Prepare separate samples with and without the addition of the reducing agent (10 mM GSH or DTT).

-

Place the mixtures in a shaking incubator at 37°C with agitation (150 rpm).

-

At predetermined time points, collect an 80 µL aliquot from each solution.

-

Measure the transmittance of the collected aliquots at 630 nm using a UV-visible spectrophotometer. An increase in transmittance indicates degradation of the nanohydrogels.[13]

Applications in Research and Development

This compound is a key component in a variety of applications, primarily due to its reversible cross-linking capabilities.

-

Polyacrylamide Gel Electrophoresis (PAGE): BAC is used as a reversible cross-linker for polyacrylamide gels, which simplifies the isolation of macromolecules like DNA after separation.[3][4][15] The gel can be dissolved by adding a reducing agent, allowing for easy recovery of the separated molecules.[15]

-

Drug Delivery Systems: The reduction-sensitive nature of BAC makes it an ideal candidate for creating "smart" drug delivery vehicles, such as nanohydrogels.[13][14] These carriers can be designed to release their therapeutic payload in environments with high concentrations of reducing agents, such as the intracellular environment of cancer cells.[10][12][14]

-

Tissue Engineering: The ability to control the degradation of BAC-crosslinked hydrogels makes them suitable for use as scaffolds in tissue engineering, where the scaffold can be designed to degrade as new tissue is formed.[16]

-

Sensors and Actuators: The stimuli-responsive properties of materials containing BAC are being explored for the development of novel sensors and actuators that respond to changes in the redox environment.[8]

Safety and Handling

This compound is classified as an irritant.[7] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][11][17] Therefore, appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this chemical.[17][18] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2][17] For detailed safety information, refer to the Safety Data Sheet (SDS).[11][17]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound CAS#: 60984-57-8 [m.chemicalbook.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 60984-57-8 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound | C10H16N2O2S2 | CID 100602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Understanding the Degradation of Core-Shell Nanogels Using Asymmetrical Flow Field Flow Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nanohydrogel with N,N'-bis(acryloyl)cystine crosslinker for high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. activityinsight.pace.edu [activityinsight.pace.edu]

- 13. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reduction-sensitive N, N'-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N,N′-Bis(acryloyl)cystamine BioReagent,electrophoresis 60984-57-8 [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. N,N′-ビス(アクリロイル)シスタミン BioReagent, suitable for electrophoresis | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to N,N'-Bis(acryloyl)cystamine (CAS: 60984-57-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(acryloyl)cystamine (BAC), a disulfide-containing crosslinking agent, is a critical component in the development of advanced, stimuli-responsive biomaterials. Its unique redox-sensitive disulfide bond allows for the creation of hydrogels and nanocarriers that can be degraded in specific reducing environments, such as the intracellular milieu of cancer cells. This targeted degradation mechanism makes BAC a valuable tool for the controlled release of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its use in drug delivery systems. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate its application in research and development.

Core Properties of this compound

This compound is a white crystalline powder.[1] Its key feature is the presence of a disulfide bond, which can be cleaved by reducing agents, and two terminal acryloyl groups that enable polymerization.

| Property | Value | Reference |

| CAS Number | 60984-57-8 | [2] |

| Molecular Formula | C10H16N2O2S2 | [2] |

| Molecular Weight | 260.38 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 121-125 °C | [1] |

| Solubility | Soluble in acetic acid, slightly soluble in water. | [1][2] |

| Storage Temperature | -20°C | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of cystamine dihydrochloride with acryloyl chloride in a basic aqueous solution.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a representative procedure for the synthesis of N,N'-cystamine bisacrylamide (CBA).[4]

Materials:

-

Cystamine dihydrochloride

-

Acryloyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Deionized water

-

Ice bath

Procedure:

-

Prepare a solution of cystamine dihydrochloride (e.g., 2.5 g in 15 mL of water).

-

Cool the solution in an ice bath with continuous stirring.

-

Simultaneously, add dropwise a solution of acryloyl chloride in dichloromethane (e.g., 3.3 mL in a 1:1 v/v ratio with DCM) and a concentrated aqueous solution of NaOH (e.g., 4.4 mL of 0.4 g/mL solution).

-

Continue the reaction under stirring in the ice bath for 6 hours.

-

After the reaction is complete, dilute the mixture with water.

-

Extract the product with dichloromethane.

-

The organic phases are combined and the solvent is removed to yield the this compound product.

A reported yield for this synthesis is approximately 85%.[4]

Synthesis Reaction Diagram

Caption: Reaction scheme for the synthesis of this compound.

Applications in Redox-Responsive Drug Delivery

The primary application of this compound in the biomedical field is as a crosslinker for the fabrication of redox-responsive hydrogels and nanocarriers for targeted drug delivery. The disulfide bond in the BAC structure is stable in physiological conditions but can be cleaved in reducing environments, such as the high glutathione (GSH) concentrations found within cancer cells.[5] This targeted degradation allows for the on-demand release of encapsulated therapeutic agents.

Experimental Protocol: Preparation of a Redox-Responsive Nanohydrogel

This protocol is based on the synthesis of a nanohydrogel using a disulfide-containing monomer/crosslinker via distillation-precipitation polymerization.[6]

Materials:

-

This compound (or a similar disulfide-containing monomer)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

Anhydrous ethanol

-

Ultrasonic agitator

-

Heating/distillation apparatus

Procedure:

-

Dissolve this compound (e.g., 75 mg, 0.22 mmol) and AIBN (e.g., 11 mg, 0.067 mmol) in anhydrous ethanol (e.g., 40 mL) with the aid of ultrasonic agitation for 10 minutes.

-

Heat the reaction mixture to 83°C in a water bath and maintain this temperature for 30 minutes.

-

Continue the reaction, allowing for the distillation of a portion of the ethanol (e.g., until about 18 mL has been removed).

-

The resulting nanohydrogel suspension can be purified by repeated centrifugation and redispersion.

Workflow for Hydrogel-Based Drug Delivery

Caption: General workflow for utilizing this compound-based hydrogels in drug delivery.

Quantitative Data on Drug Loading and Release

| Parameter | Drug | Carrier System | Value | Reference |

| Drug Loading Capacity | Paclitaxel | NBACA Nanohydrogel | Up to 24.81% | [6] |

| Entrapment Efficiency | Paclitaxel | NBACA Nanohydrogel | Up to 41.06% | [6] |

| Drug Release (24h) | Paclitaxel | NBACA Nanohydrogel | ~80% (in reducing environment) | [7] |

| Drug Loading Capacity | Doxorubicin | GCMCS-FA-DOX Nanoparticles | 15.6 ± 0.12% | [8] |

| Entrapment Efficiency | Doxorubicin | GCMCS-FA-DOX Nanoparticles | 94.77 ± 0.83% | [8] |

| Drug Release (24h) | Bovine Serum Albumin | P8K Hydrogel | >80% (passive diffusion) | [9] |

| IC50 (HeLa cells) | DOX-loaded nanogels | BISS-crosslinked pNIPA nanogel | 0.51 µM | [10] |

| IC50 (HeLa cells) | Free DOX | - | 0.83 µM | [10] |

Note: NBACA (N,N'-bis(acryloyl) cystinamide) and BISS (acryloyl derivative of cystine) are structurally similar to BAC and are used here as representative examples of disulfide-based crosslinkers.

Mechanism of Action: Glutathione-Mediated Degradation

The targeted drug release from this compound-crosslinked carriers is primarily triggered by the high intracellular concentration of glutathione (GSH). GSH is a tripeptide that acts as a major cellular antioxidant and is found in significantly higher concentrations in cancer cells compared to normal cells.[5] The thiol group of GSH can reduce the disulfide bond in BAC, leading to the degradation of the hydrogel matrix and the subsequent release of the encapsulated drug.

The degradation of these hydrogels is a two-step process:

-

Swelling: Partial cleavage of the disulfide crosslinks leads to a decrease in crosslinking density and subsequent swelling of the hydrogel.

-

Erosion: Complete cleavage of the disulfide bonds results in the dissolution of the polymer chains and the release of the therapeutic payload.[5]

The rate of degradation and drug release can be modulated by the concentration of the reducing agent.[5]

Signaling Pathway: Glutathione-Triggered Drug Release

Caption: Logical diagram of glutathione-triggered degradation and drug release.

Conclusion

This compound is a versatile and indispensable crosslinking agent for the development of sophisticated, redox-responsive biomaterials. Its ability to form degradable hydrogels and nanocarriers that respond to the unique biochemical cues of the tumor microenvironment offers significant potential for improving the efficacy and safety of cancer therapies. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in harnessing the full potential of this remarkable molecule. Further research into tuning the degradation kinetics and exploring synergistic therapeutic combinations will continue to expand the utility of this compound-based platforms in medicine.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 60984-57-8 [chemicalbook.com]

- 3. N,N′ 双(丙烯酰)胱胺 BioReagent, suitable for electrophoresis | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. activityinsight.pace.edu [activityinsight.pace.edu]

- 6. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nanohydrogel with N,N'-bis(acryloyl)cystine crosslinker for high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N'-Bis(acryloyl)cystamine molecular weight and formula

An In-depth Technical Guide on N,N'-Bis(acryloyl)cystamine

This guide provides essential technical data on this compound, a reversible cross-linking agent. The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize this compound in their experimental workflows.

Core Molecular Data

This compound is a chemical compound frequently used in molecular biology and biochemistry. A summary of its fundamental molecular properties is presented below.

| Property | Value |

| Molecular Formula | C10H16N2O2S2[1][2][3] |

| Molecular Weight | 260.38 g/mol [1][3][4][5][6] |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its key molecular identifiers.

Caption: Relationship between this compound and its properties.

References

- 1. This compound | 60984-57-8 [chemicalbook.com]

- 2. This compound | C10H16N2O2S2 | CID 100602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 60984-57-8 [m.chemicalbook.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. N,N′ 双(丙烯酰)胱胺 - 2,2′-二乙基二硫 [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of N,N'-Bis(acryloyl)cystamine from Cystamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(acryloyl)cystamine (BACA) is a key bifunctional crosslinking agent extensively utilized in the development of redox-responsive biomaterials. Its central disulfide bond allows for controlled degradation in response to reducing environments, such as those found intracellularly, making it an invaluable component in targeted drug delivery systems and tissue engineering scaffolds. This technical guide provides a comprehensive overview of the synthesis of BACA from cystamine, detailing the experimental protocol, presenting key quantitative data, and illustrating the reaction pathway and its application in drug delivery through clear visualizations.

Introduction

The synthesis of stimuli-responsive polymers has garnered significant attention in biomedical research. Among these, materials that respond to changes in redox potential are particularly promising for applications such as targeted drug delivery to cancer cells, which exhibit elevated levels of reducing agents like glutathione (GSH).[1] this compound, with its readily cleavable disulfide linkage, serves as a critical building block for creating such intelligent materials. The acrylamide functional groups allow for its incorporation into polymer chains via polymerization. This document outlines a standard laboratory procedure for the synthesis of BACA, starting from the readily available precursor, cystamine.

Synthesis of this compound

The synthesis of this compound involves the acylation of cystamine with acryloyl chloride. A common and effective method is the Schotten-Baumann reaction, which is performed in a two-phase system to facilitate the reaction and neutralize the hydrochloric acid byproduct.

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reactant and Reagent Specifications

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| Cystamine Dihydrochloride | C₄H₁₄Cl₂N₂S₂ | 225.21 | 0.025 | 5.630 g |

| Acryloyl Chloride | C₃H₃ClO | 90.51 | 0.05 | 4.526 g |

| Sodium Hydroxide | NaOH | 40.00 | 0.1 | 4.0 g |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | 5 mL |

| Water | H₂O | 18.02 | - | 25 mL + 10 mL |

Table 2: Product Characterization

| Property | Value |

| Appearance | White crystalline powder |

| Melting Point | 121-125 °C[2] |

| Solubility | Soluble in acetic acid, slightly soluble in water.[3] |

| Purity | ≥98% |

Table 3: Spectroscopic Data

| Technique | Observed Peaks/Shifts (δ) |

| ¹H NMR | The ¹H NMR spectrum of a similar compound, N,N'-bis(acryloyl) cystinamide, shows characteristic signals for N-H protons in amide groups around 8.4, 7.5, and 7.2 ppm, and C-H protons in the C=C bonds at 6.3, 6.1, and 5.6 ppm.[1] Similar peaks would be expected for BACA. |

| ¹³C NMR | For N,N'-bis(acryloyl) cystinamide, peaks are observed at δ 172.0, 164.9, 131.8, 126.1, 52.2, 41.2.[1] |

| FTIR | The FTIR spectra for the related N,N'-bis(acryloyl) cystinamide show a typical amide band at 1656.4 cm⁻¹ and peaks at 1625.8 cm⁻¹, 1311.5 cm⁻¹, 961.4 cm⁻¹, and 803.9 cm⁻¹ corresponding to C=C stretching and C-H bending vibrations on the C=C bond.[1] |

Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of this compound.[4]

Materials and Equipment

-

Cystamine dihydrochloride

-

Acryloyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Heptane

-

Four-necked 250-mL flask

-

Stirrer

-

Thermometer

-

Two dripping funnels

-

Standard laboratory glassware

-

Rotary evaporator

-

Ice bath

Synthesis Procedure

-

Preparation of Reactant Solution: Dissolve 5.630 g (0.025 mol) of cystamine dihydrochloride in 25 mL of water in a four-necked 250-mL flask equipped with a mechanical stirrer, a thermometer, and two dripping funnels.

-

Cooling: Cool the flask and its contents to 0°C using an ice bath.

-

Simultaneous Addition of Reagents: Prepare a solution of 4.526 g (0.05 mol) of acryloyl chloride in 5 mL of dichloromethane and a solution of 4.0 g (0.1 mol) of NaOH in 10 mL of water. Add both solutions simultaneously and dropwise to the stirred cystamine dihydrochloride solution over a period of more than 1 hour. Maintain the reaction temperature at 0°C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for at least 6 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and separate the organic phase.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic phases and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and heptane (1:2 by volume).

-

Dissolve the crude product in a minimal amount of hot ethyl acetate and add heptane until turbidity is observed.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the white crystalline product by filtration and dry it under a vacuum.

-

Application in Redox-Responsive Drug Delivery

This compound is a cornerstone in the design of hydrogels and nanoparticles for redox-responsive drug delivery. The disulfide bond in the BACA crosslinker is stable in the bloodstream but is cleaved in the presence of high concentrations of reducing agents like glutathione, which is abundant inside cancer cells.[1][5] This selective degradation leads to the disassembly of the drug carrier and the release of the encapsulated therapeutic agent at the target site.

Experimental Workflow: Redox-Responsive Drug Release

The following diagram illustrates the workflow for a typical in vitro drug release study using a BACA-crosslinked nanocarrier.

Caption: Workflow for a drug release study.

Signaling Pathway: Intracellular Drug Release

While not a classical signaling pathway, the mechanism of drug release from BACA-containing carriers is a stimulus-response pathway triggered by the intracellular redox environment.

References

- 1. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 044132.14 [thermofisher.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

N,N'-Bis(acryloyl)cystamine: A Technical Guide to Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N,N'-Bis(acryloyl)cystamine (BAC), a key disulfide-containing crosslinking agent. Understanding its solubility is critical for its effective application in hydrogel formulation, drug delivery systems, and other areas of biomedical research. This document summarizes available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the logical relationships of its solubility profile.

Core Concepts: Solubility Profile of this compound

This compound is a bifunctional monomer utilized in polymerization reactions to form crosslinked polymer networks. Its central disulfide bond imparts redox-responsiveness to the resulting materials, making it a valuable component in the design of smart biomaterials. The solubility of BAC is a crucial parameter that dictates its handling, formulation, and reaction kinetics.

Based on available data, BAC exhibits limited solubility in aqueous solutions and greater solubility in certain organic solvents. This differential solubility is a key consideration for its use in various polymerization techniques and formulation strategies.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound in water and selected organic solvents.

| Solvent | Type | Solubility | Temperature (°C) |

| Water | Aqueous | Slightly Soluble[1] | Not Specified |

| Acetic Acid | Organic (Polar Protic) | 50 mg/mL[2][3][4][5][6] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Organic (Polar Aprotic) | Soluble[7] | Not Specified |

| Dimethylformamide (DMF) | Organic (Polar Aprotic) | Soluble[7] | Not Specified |

Note: "Slightly soluble" and "soluble" are qualitative descriptions. For many applications, precise quantitative determination of solubility in the solvent system of interest is recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility, adapted from the widely used shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (powder)

-

Solvent of interest (e.g., water, DMSO, ethanol)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached. The shaking speed should be adequate to keep the solid suspended.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to sediment.

-

To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed until a clear supernatant is obtained.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV method or another appropriate quantitative technique. A standard calibration curve should be prepared to accurately determine the concentration.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from analysis) × (Dilution factor)

-

Safety Precautions:

-

Always handle this compound in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Logical Relationship of Solubility

The solubility of this compound is governed by its molecular structure, which includes both polar amide groups and a less polar disulfide-containing backbone. This dual nature influences its interaction with different types of solvents. The following diagram illustrates the general solubility trends.

Caption: Solubility trends of this compound in different solvent classes.

References

- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 60984-57-8 [chemicalbook.com]

- 3. This compound CAS#: 60984-57-8 [m.chemicalbook.com]

- 4. This compound, Electrophoresis Reagent, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | 60984-57-8 [amp.chemicalbook.com]

- 7. CAS 60984-57-8: N,N′-Bis(acryloyl)cystamine | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to N,N'-Bis(acryloyl)cystamine as a Redox-Responsive Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(acryloyl)cystamine (BAC) is a versatile crosslinking agent that has garnered significant attention in the fields of polymer chemistry, materials science, and particularly in the design of advanced drug delivery systems.[1] Its unique chemical structure, which features a disulfide bond at its core flanked by two acrylamide functionalities, imparts redox-sensitive properties to the polymeric networks it forms.[1][2] This guide provides a comprehensive overview of the mechanism of action of BAC as a crosslinker, its synthesis, and its application in the development of stimuli-responsive biomaterials. The content herein is intended to serve as a technical resource for researchers and professionals engaged in the development of novel therapeutic carriers and functional polymers.

The primary advantage of incorporating BAC into polymer matrices lies in the reversible nature of the disulfide bond.[1] This bond is stable under normal physiological conditions but can be readily cleaved in a reducing environment, such as that found within the intracellular milieu of cancer cells where the concentration of glutathione (GSH) is significantly elevated.[3][4] This targeted degradation mechanism makes BAC an ideal candidate for the fabrication of "smart" drug delivery vehicles that can release their therapeutic payload specifically at the site of action, thereby enhancing efficacy and minimizing off-target side effects.[4][5][6]

Mechanism of Action

The core of BAC's functionality as a redox-responsive crosslinker is the disulfide (-S-S-) bond. During polymerization, the vinyl groups of the acrylamide moieties participate in the formation of polymer chains, while the cystamine core containing the disulfide bond acts as a bridge, or crosslink, between these chains. This creates a three-dimensional network structure, such as a hydrogel or a crosslinked nanoparticle.[1][7]

The cleavage of this disulfide bond is the key to the stimuli-responsive behavior. In the presence of a reducing agent, such as glutathione (GSH) or dithiothreitol (DTT), the disulfide bond is reduced to two thiol groups (-SH).[3] This breakage of the crosslinks leads to the degradation of the polymer network, resulting in the disassembly of the material and the release of any encapsulated molecules.[3][8]

The intracellular environment of tumor cells is characterized by a significantly higher concentration of GSH (2-10 mM) compared to the extracellular space (2-10 µM).[3] This differential provides a targeted trigger for the degradation of BAC-crosslinked materials and the subsequent release of anticancer drugs directly within the cancer cells.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on BAC-crosslinked materials, providing insights into their physicochemical properties and performance in drug delivery applications.

| Parameter | Value | Experimental Conditions | Reference |

| Drug Loading Capacity (Paclitaxel) | High | NBACA nanohydrogel | [8] |

| Drug Release (Paclitaxel) | ~80% within 24 h | In presence of reducing agent | [8] |

| Nanoparticle Size | 40 - 200 nm | Dynamic Light Scattering (DLS) | [9][10] |

| Degradation Time (Nanohydrogels) | ~50% transmittance increase in 15 min | In presence of DTT (10 mM) | [8] |

| Degradation Time (Nanohydrogels) | Significant transmittance increase after 2 h | In presence of GSH (10 mM) | [8] |

| Disulfide Bond Concentration in Microgel | 50 - 70 mM | Estimated from degradation with 91.8 mM GSH | [3] |

| Cytotoxicity (DOX-loaded nanogels) | IC50 = 0.51 µM (HeLa cells) | Compared to free DOX (IC50 = 0.83 µM) | [9][10] |

| Drug Encapsulation Efficiency (DOX) | 94.77 ± 0.83% | GCMCS-FA-DOX nanoparticles | [11] |

| Drug Loading Capacity (DOX) | 15.6 ± 0.12% | GCMCS-FA-DOX nanoparticles | [11] |

Experimental Protocols

Synthesis of this compound (BAC)

A common method for synthesizing BAC involves the reaction of cystamine dihydrochloride with acryloyl chloride.[12]

Materials:

-

Cystamine dihydrochloride

-

Acryloyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Distilled water

Procedure:

-

Dissolve cystamine dihydrochloride in a solution of NaOH.

-

Separately, prepare a solution of acryloyl chloride in DCM.

-

Add the acryloyl chloride solution dropwise to the cystamine dihydrochloride solution with constant stirring.

-

Allow the reaction to proceed for a specified time, often several hours.

-

The resulting precipitate (BAC) is then filtered, washed with distilled water and DCM, and dried under vacuum.

Preparation of BAC-Crosslinked Nanohydrogels

Redox-responsive nanohydrogels can be synthesized using BAC as a crosslinker via precipitation polymerization.[8]

Materials:

-

Monomer (e.g., N-isopropylacrylamide)

-

This compound (BAC)

-

Initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Solvent (e.g., Anhydrous ethanol)

Procedure:

-

Dissolve the monomer, BAC, and AIBN in the chosen solvent.

-

Subject the solution to ultrasonic agitation to ensure homogeneity.

-

Heat the reaction mixture to the polymerization temperature (e.g., 83°C) and maintain for a set duration (e.g., 30 minutes).[8]

-

The polymerization is often carried out under a nitrogen atmosphere to prevent inhibition by oxygen.

-

The resulting nanohydrogel suspension is then purified, for example, by dialysis against deionized water to remove unreacted monomers and initiator.

-

The purified nanohydrogels can be collected by centrifugation and lyophilized for storage.

Characterization of BAC-Crosslinked Materials

A thorough characterization is crucial to understand the properties of the synthesized materials.

-

Size and Morphology: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and size distribution of nanoparticles.[9][10] Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide information on the morphology and internal structure.[9][10]

-

Chemical Structure: Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the chemical structure and the successful incorporation of BAC into the polymer network.[11][13]

-

Swelling Behavior: For hydrogels, the swelling ratio is determined by measuring the weight of the hydrogel in its swollen and dry states.[14]

-

Redox-Responsiveness: The degradation of the material in response to reducing agents is monitored by techniques such as UV-vis spectrophotometry (measuring transmittance changes) or by observing changes in size and morphology using DLS and microscopy.[3][8]

Signaling Pathway for Intracellular Drug Release

The targeted drug release from BAC-crosslinked carriers in cancer cells is primarily triggered by the high intracellular concentration of glutathione (GSH). This process can be visualized as a signaling pathway where the presence of the carrier within the cell initiates a cascade of events leading to drug release and therapeutic action.

Conclusion

This compound is a powerful tool in the design of advanced, stimuli-responsive materials. Its inherent redox sensitivity, conferred by the cleavable disulfide bond, allows for the development of intelligent drug delivery systems that can respond to the unique biochemical cues of the tumor microenvironment.[4][15] This targeted approach holds immense promise for improving the therapeutic index of anticancer drugs by increasing their concentration at the tumor site while minimizing systemic toxicity. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the full potential of BAC in their respective fields. Further innovations in the design and application of BAC-crosslinked materials are anticipated to lead to the development of more effective and safer therapeutic strategies.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. activityinsight.pace.edu [activityinsight.pace.edu]

- 4. researchgate.net [researchgate.net]

- 5. Redox-responsive, core-crosslinked degradable micelles for controlled drug release - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Redox-responsive, core-cross-linked micelles capable of on-demand, concurrent drug release and structure disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversible Inter- and Intra-Microgel Cross-Linking using Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nanohydrogel with N,N'-bis(acryloyl)cystine crosslinker for high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Disulfide Bond Cleavage in N,N'-Bis(acryloyl)cystamine-Crosslinked Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the disulfide bond cleavage in N,N'-Bis(acryloyl)cystamine (BACA), a critical mechanism for the design and function of redox-responsive biomaterials. BACA is a commercially available crosslinker widely utilized in the synthesis of hydrogels and nanogels for controlled drug delivery.[1][2] The presence of a disulfide bond in its structure imparts sensitivity to reducing environments, enabling the triggered release of therapeutic agents in specific biological contexts, such as the cytoplasm of cancer cells which have elevated concentrations of glutathione (GSH).[3][4]

This document details the reagents, conditions, and kinetics of this cleavage process, primarily within the context of BACA-crosslinked polymer networks, which is its most common application. Experimental protocols for inducing and monitoring this process are provided, along with quantitative data from various studies.

Mechanism of Disulfide Bond Cleavage

The core of BACA's functionality lies in its central disulfide (-S-S-) bond. This covalent bond can be cleaved by reducing agents through a thiol-disulfide exchange reaction. Common reducing agents used to trigger this cleavage are dithiothreitol (DTT) and glutathione (GSH).[3][4] The reaction involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond, leading to the formation of a new disulfide and a thiol. In the presence of excess reducing agent, the disulfide bonds are completely reduced to their constituent thiols, leading to the breakdown of the crosslinked network.

Quantitative Data on Hydrogel Degradation via BACA Cleavage

The cleavage of disulfide bonds in BACA-crosslinked hydrogels leads to the degradation of the polymer matrix. The rate and extent of this degradation are influenced by the type and concentration of the reducing agent, pH, and temperature. The following tables summarize quantitative data from studies on the degradation of BACA-containing hydrogels.

Table 1: Reductive Agents and Conditions for BACA-Crosslinked Hydrogel Degradation

| Polymer System | Reducing Agent | Concentration | pH | Temperature (°C) | Observations |

| Poly(acrylamide-acrylonitrile) microgels | DTT | 100 mM | 7.5 | Not specified | Immediate and complete degradation of microgels observed by confocal microscopy.[1] |

| Poly(acrylamide-acrylonitrile) microgels | GSH | 128 mM | 7.5 | Not specified | Immediate and complete degradation of microgels observed by confocal microscopy.[1] |

| N,N'-Bis(acryloyl) cystinamide nanohydrogels | DTT | 10 mM | 7.4 | 37 | Rapid degradation, with a 50% increase in transmittance of the nanohydrogel suspension within 15 minutes.[4] |

| N,N'-Bis(acryloyl) cystinamide nanohydrogels | GSH | 10 mM | 7.4 | 37 | Slower degradation compared to DTT, with a significant increase in transmittance after 2 hours.[4] |

| Poly(N-isopropylacrylamide) nanogels | GSH | 10 mM (0.01M) | Not specified | Not specified | Reduction of disulfide bonds and degradation of nanogel particles observed by SEM and TEM.[5] |

| Poly(methacrylic acid-co-PEGMA) nanogel | GSH | Not specified | Not specified | Not specified | Glutathione-sensitive release of anticancer drugs from the nanogel.[6] |

Table 2: Drug Release from BACA-Crosslinked Hydrogels Triggered by Disulfide Cleavage

| Polymer System | Drug | Reducing Agent | Concentration | pH | Temperature (°C) | Drug Release Profile |

| N,N'-Bis(acryloyl) cystinamide nanohydrogels | Paclitaxel (PTX) | DTT or GSH | 10 mM | 7.4 | 37 | Approximately 80% of PTX released within 24 hours in the presence of a reducing agent, compared to 25% without.[7] |

| Poly(N-isopropylacrylamide) nanogels | Doxorubicin (DOX) | GSH | 10 mM (0.01M) | Not specified | 37 | Enhanced drug release under conditions mimicking those in cancer cells.[5][8] |

| Spiropyran-based composite nanogels | Doxorubicin (DOX) | Reducing agent | 4 mM | 6.0 | Not specified | Controlled release over 24 hours, with more efficient release under triple stimulation (NIR light, pH 6, and reducing agent).[9] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the disulfide bond cleavage in BACA-crosslinked hydrogels.

Protocol 1: Monitoring Hydrogel Degradation by UV-Visible Spectrophotometry

This protocol is adapted from a study on the reductive degradation of N,N'-Bis(acryloyl) cystinamide (NBACA) nanohydrogels.[4]

Objective: To monitor the degradation of BACA-crosslinked nanohydrogels in the presence of a reducing agent by measuring the change in transmittance of the hydrogel suspension.

Materials:

-

Lyophilized BACA-crosslinked nanohydrogels

-

Phosphate buffer solution (PBS, pH 7.4)

-

Reducing agent solution (e.g., 10 mM DTT or 10 mM GSH in PBS)

-

Shaking bed

-

UV-visible spectrophotometer

Procedure:

-

Disperse a known amount of lyophilized nanohydrogels (e.g., 4 mg) in a specific volume of PBS (e.g., 10 mL).

-

Divide the suspension into two groups: a control group without a reducing agent and an experimental group with a reducing agent.

-

To the experimental group, add the reducing agent to a final concentration of 10 mM.

-

Place both the control and experimental mixtures in a shaking bed at 37°C with gentle agitation (e.g., 150 rpm).

-

At predetermined time points, collect an aliquot (e.g., 80 µL) from each mixture.

-

Measure the transmittance of the collected aliquots using a UV-visible spectrophotometer at a wavelength of 630 nm.

-

Plot the transmittance as a function of time to determine the degradation kinetics. An increase in transmittance indicates the degradation of the nanohydrogels.[4]

Protocol 2: In Vitro Drug Release Study

This protocol is based on the evaluation of paclitaxel release from BACA-crosslinked nanohydrogels.[4]

Objective: To evaluate the release of a drug from BACA-crosslinked nanohydrogels under different reducing conditions.

Materials:

-

Drug-loaded, lyophilized BACA-crosslinked nanohydrogels

-

PBS (pH 7.4)

-

Sodium dodecyl sulfate (SDS)

-

Reducing agent solution (e.g., 10 mM DTT or 10 mM GSH in PBS)

-

Dialysis bags (MWCO = 3500 Da)

-

Shaking incubator

-

Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Disperse a known amount of drug-loaded nanohydrogels (e.g., 10 mg) in a specific volume of PBS (e.g., 10 mL) containing a surfactant like SDS (e.g., 1.2 mM) to maintain sink conditions.

-

Transfer the sample dispersion into a dialysis bag.

-

Place the dialysis bag in a larger volume of PBS (e.g., 150 mL) with or without the reducing agent (e.g., 10 mM GSH or DTT).

-

Gently shake the entire setup (e.g., 160 rpm) at 37°C.

-

At predetermined time intervals, withdraw a small volume of the release medium (e.g., 2 mL) from the external buffer.

-

Replenish the volume of the release medium with an equal volume of fresh buffer to maintain a constant volume.

-

Quantify the concentration of the released drug in the collected samples using a suitable analytical method.

-

Calculate the cumulative drug release as a percentage of the total drug loaded and plot it against time.

Visualizations

The following diagrams illustrate key workflows and concepts related to the disulfide bond cleavage in BACA-crosslinked systems.

Caption: Experimental workflow for assessing reductive cleavage.

Caption: Triggered drug release in a cancer cell.

References

- 1. mdpi.com [mdpi.com]

- 2. Reversible Inter- and Intra-Microgel Cross-Linking using Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. activityinsight.pace.edu [activityinsight.pace.edu]

- 4. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanohydrogel with N,N'-bis(acryloyl)cystine crosslinker for high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutathione-Induced Structural Transform of Double-Cross-Linked PEGylated Nanogel for Efficient Intracellular Anticancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. NIR light, pH, and redox-triple responsive nanogels for controlled release - Soft Matter (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Redox-Responsive Polymers Utilizing N,N'-Bis(acryloyl)cystamine for Advanced Drug Delivery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Redox-responsive polymers have emerged as a highly promising class of "smart" biomaterials for targeted drug delivery, particularly in the context of oncology. These polymers are engineered to undergo conformational or chemical changes in response to the unique redox gradients found in specific physiological environments, such as the elevated glutathione (GSH) levels characteristic of the intracellular milieu of cancer cells. This guide provides a comprehensive technical overview of the synthesis, characterization, and application of redox-responsive polymers, with a specific focus on the use of N,N'-Bis(acryloyl)cystamine (BACy) as a disulfide-containing crosslinker. Detailed experimental protocols, quantitative data summaries, and visual representations of key mechanisms and workflows are presented to equip researchers and drug development professionals with the foundational knowledge to harness this technology for next-generation therapeutic systems.

Introduction: The Rationale for Redox-Responsive Drug Delivery

The tumor microenvironment (TME) presents a unique set of physiological conditions that can be exploited for targeted drug delivery. One of the most significant distinctions between the intracellular and extracellular environments, and between cancerous and healthy cells, is the redox potential. The concentration of glutathione (GSH), a tripeptide with a free thiol group, is significantly higher inside cells (approximately 1-10 mM) compared to the extracellular space (around 2-20 µM). This steep redox gradient is a key stimulus for the design of drug delivery systems that can selectively release their therapeutic payload within target cells, thereby enhancing efficacy and minimizing off-target toxicity.

This compound (BACy) is a commercially available crosslinking agent that contains a disulfide bond. This disulfide linkage is stable in the low-GSH extracellular environment but is susceptible to cleavage by the high intracellular concentrations of GSH. By incorporating BACy into a polymer matrix, it is possible to create nanoparticles, hydrogels, and other drug carriers that disassemble and release their cargo upon entering a cancer cell.

Synthesis of this compound-Based Polymers

The synthesis of redox-responsive polymers using BACy typically involves the copolymerization of a primary monomer with BACy acting as a crosslinker. A popular and effective method for achieving controlled polymerization is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, which is crucial for reproducible drug delivery performance.

Synthesis of this compound (BACy)

While BACy is commercially available, a general synthesis protocol is provided below for researchers who may need to synthesize it in-house. This protocol is adapted from the synthesis of similar acrylamide-based monomers.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve cystamine dihydrochloride in a 0.2 M NaOH solution in a beaker.

-

Preparation of Acryloyl Chloride Solution: In a separate beaker, prepare a solution of acryloyl chloride in an organic solvent such as dichloromethane (DCM).

-

Reaction: Slowly add the acryloyl chloride solution dropwise to the cystamine dihydrochloride solution while stirring vigorously. The reaction is typically carried out at a low temperature (e.g., 0-4 °C) to control the reaction rate and minimize side reactions.

-

Stirring: Allow the reaction to proceed with continuous stirring for several hours at room temperature.

-

Purification: The resulting precipitate (this compound) is collected by filtration, washed extensively with distilled water and DCM to remove unreacted starting materials and byproducts, and then dried under vacuum.

RAFT Polymerization of BACy-Crosslinked Nanoparticles

This protocol outlines the synthesis of redox-responsive nanoparticles using RAFT polymerization with an acrylic monomer and BACy as a crosslinker.

Experimental Protocol: RAFT Polymerization

-

Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the chosen monomer (e.g., N-isopropylacrylamide for thermo-responsive particles), the RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), the initiator (e.g., AIBN), and this compound (as the crosslinker) in a suitable solvent (e.g., 1,4-dioxane or a water/ethanol mixture).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

-

Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir for the specified reaction time (e.g., 6-24 hours).

-

Quenching: Stop the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.

-

Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether or hexane). Collect the polymer by centrifugation or filtration and wash it multiple times with the non-solvent to remove unreacted monomers and initiator fragments.

-

Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Characterization of Redox-Responsive Polymers

A thorough characterization of the synthesized polymers is essential to ensure they possess the desired properties for drug delivery applications.

Physicochemical Properties

| Parameter | Technique | Typical Values for BACy-based Nanoparticles |

| Number Average Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | 10,000 - 50,000 g/mol |

| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | 1.1 - 1.5 |

| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 50 - 200 nm[1] |

| Zeta Potential | Dynamic Light Scattering (DLS) | -20 to +20 mV (highly dependent on surface chemistry) |

Experimental Protocol: GPC Analysis

-

Sample Preparation: Dissolve a small amount of the polymer (e.g., 1-2 mg/mL) in the GPC eluent (e.g., THF or DMF with a salt like LiBr).

-

Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.

-

Calibration: Calibrate the system using polymer standards (e.g., polystyrene or PMMA) of known molecular weights.

-

Analysis: Inject the polymer solution and analyze the resulting chromatogram to determine Mn and PDI relative to the calibration standards.

Experimental Protocol: DLS for Particle Size and Zeta Potential

-

Sample Preparation: Disperse the nanoparticles in deionized water or a buffer solution at a low concentration (e.g., 0.1-1 mg/mL).

-

Instrumentation: Use a DLS instrument (e.g., a Zetasizer).

-

Particle Size Measurement: Equilibrate the sample at the desired temperature (e.g., 25 °C) and perform multiple measurements to obtain an average hydrodynamic diameter and polydispersity index.

-

Zeta Potential Measurement: Use an appropriate folded capillary cell and apply an electric field to measure the electrophoretic mobility, from which the zeta potential is calculated.

Drug Loading and In Vitro Release

The ability of the redox-responsive polymers to efficiently encapsulate and release therapeutic agents is a critical measure of their potential.

Drug Loading

| Drug | Polymer System | Drug Loading Content (DLC) (wt%) | Drug Loading Efficiency (DLE) (%) |

| Paclitaxel | BACy-crosslinked nanohydrogels | ~15% | - |

| Doxorubicin | BACy-crosslinked nanogels | 15.6 ± 0.12% | 94.77 ± 0.83% |

| Doxorubicin | BACy-crosslinked pNIPA-based nanogels | ~16% | - |

Experimental Protocol: Drug Loading (Incubation Method)

-

Polymer Swelling: Disperse the dried nanoparticles or hydrogel in an aqueous solution.

-

Drug Incubation: Add a solution of the drug (e.g., doxorubicin hydrochloride or paclitaxel dissolved in a suitable solvent) to the polymer dispersion.

-

Equilibration: Stir the mixture for an extended period (e.g., 24-48 hours) in the dark to allow for drug partitioning into the polymer matrix.

-

Purification: Separate the drug-loaded nanoparticles from the unloaded drug by centrifugation or dialysis.

-

Quantification: Determine the amount of drug in the supernatant using UV-Vis spectroscopy or HPLC. Calculate the DLC and DLE using the following formulas:

-

DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100

-

DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100

-

In Vitro Drug Release

Experimental Protocol: In Vitro Drug Release Study

-

Sample Preparation: Place a known amount of the drug-loaded nanoparticles into a dialysis bag with a suitable molecular weight cutoff.

-

Release Media: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) with and without a reducing agent (e.g., 10 mM GSH to mimic the intracellular environment).

-

Incubation: Incubate the setup at 37 °C with gentle shaking.

-

Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

-

Analysis: Quantify the amount of drug in the collected aliquots using UV-Vis spectroscopy or HPLC.

-

Data Analysis: Plot the cumulative drug release as a function of time. In a reducing environment, a significant increase in drug release is expected due to the degradation of the BACy crosslinks. For instance, approximately 80% of paclitaxel was released from N,N'-Bis(acryloyl) cystinamide nanohydrogels within 24 hours in a reducing environment, compared to only 25% in a non-reducing environment.[2]

Biological Mechanisms and Signaling Pathways

The efficacy of redox-responsive drug delivery systems is predicated on their interaction with the biological environment at the cellular and subcellular levels.

Cellular Uptake and Intracellular Trafficking

Redox-responsive nanoparticles are typically taken up by cells through endocytosis. The specific pathway can depend on the particle size, shape, and surface chemistry.

Glutathione-Mediated Disulfide Bond Cleavage

The core mechanism of drug release from BACy-crosslinked polymers is the cleavage of the disulfide bond by glutathione. This is a thiol-disulfide exchange reaction.

Induction of Apoptosis by Released Drug

Many chemotherapeutic drugs, such as doxorubicin and paclitaxel, induce cell death through apoptosis. The release of these drugs from the redox-responsive carrier within the cancer cell can trigger the caspase signaling cascade.

Conclusion and Future Perspectives

Redox-responsive polymers crosslinked with this compound represent a versatile and effective platform for the targeted delivery of therapeutic agents. The ability to precisely control the synthesis of these polymers, coupled with their inherent biocompatibility and stimuli-responsive nature, makes them highly attractive for a range of biomedical applications, particularly in cancer therapy. Future research in this area will likely focus on the development of multi-stimuli-responsive systems (e.g., combining redox- and pH-sensitivity), the incorporation of active targeting ligands to further enhance specificity, and the translation of these promising nanomaterials from the laboratory to clinical applications. This guide provides a solid technical foundation for researchers and developers to contribute to these exciting future advancements.

References

Biocompatibility of N,N'-Bis(acryloyl)cystamine and its Degradation Products: A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals on the biocompatibility of N,N'-Bis(acryloyl)cystamine (BAC) and its breakdown components, crucial for the advancement of redox-responsive biomaterials.

Introduction

This compound (BAC) is a disulfide-containing crosslinking agent integral to the development of redox-responsive hydrogels for biomedical applications such as drug delivery and tissue engineering. The key feature of BAC-crosslinked hydrogels is their ability to degrade in response to the reducing environment of the intracellular space, which has a significantly higher concentration of glutathione (GSH) than the extracellular environment. This targeted degradation is designed to release encapsulated therapeutics at the site of action. Understanding the biocompatibility of BAC and its degradation products is paramount to ensuring the safety and efficacy of these advanced biomaterials. This technical guide provides a comprehensive overview of the current knowledge on the biocompatibility of BAC, its degradation mechanisms, and the biological effects of its primary degradation product, cystamine.

Degradation of this compound-Crosslinked Hydrogels

Hydrogels crosslinked with BAC possess disulfide bonds that are susceptible to cleavage by reducing agents like glutathione (GSH) and dithiothreitol (DTT). This reductive degradation leads to the breakdown of the hydrogel network into smaller, soluble polymer chains and the release of the crosslinker's degradation products. The primary and ultimate degradation product of the BAC crosslinker upon cleavage of the disulfide bond is cystamine.

The degradation process is a critical design feature of these "smart" biomaterials, allowing for controlled release of therapeutic agents in specific biological environments. The kinetics of this degradation can be tuned and are influenced by the concentration of the reducing agent.

In Vitro Biocompatibility

Cytotoxicity of BAC-Containing Hydrogels